Heptyl decanoate

Description

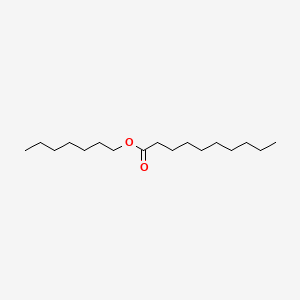

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-9-10-11-13-15-17(18)19-16-14-12-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLSYWBBPPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208895 | |

| Record name | Heptyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60160-17-0 | |

| Record name | Heptyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Heptyl Decanoate

Enzymatic Esterification of Heptyl Decanoate (B1226879)

The synthesis of esters through enzymatic processes, particularly utilizing lipases, has emerged as a significant advancement in green chemistry. This biocatalytic approach offers numerous advantages over traditional chemical methods, which often require high temperatures and harsh acidic catalysts. Enzymatic esterification for producing compounds like heptyl decanoate proceeds under milder conditions, leading to higher product purity and reduced energy consumption. ocl-journal.org Lipases (EC 3.1.1.3) are particularly well-suited for this purpose as they can catalyze esterification reactions in non-aqueous or micro-aqueous environments, effectively reversing their natural hydrolytic function. scielo.br This section explores the sophisticated methodologies developed to optimize the enzymatic synthesis of this compound, focusing on biocatalyst development and reaction condition optimization.

Biocatalyst Development and Optimization for this compound Synthesis

The efficiency of enzymatic esterification is fundamentally dependent on the catalytic prowess of the lipase (B570770) used. Consequently, significant research has been dedicated to developing and enhancing lipases to maximize their activity and stability for the synthesis of specific esters like this compound. These efforts broadly encompass protein engineering, chemical modification, and immobilization.

Lipase Engineering and Chemical Modification for Enhanced Activity in this compound Production

Modern protein engineering techniques, including rational design and directed evolution, offer powerful tools to tailor enzymes for specific industrial applications. ocl-journal.org Rational design involves identifying key amino acid residues within the enzyme's structure, often through computational modeling, and introducing specific mutations to alter properties like substrate specificity or stability. ocl-journal.org Directed evolution, conversely, employs random mutagenesis to create large libraries of enzyme variants, which are then screened to identify mutants with desired improvements. pnas.org These methods have been successfully used to enhance lipase stability, alter chain-length specificity, and improve stereoselectivity for various esters. ocl-journal.orgpnas.org

Chemical modification represents another key strategy for enhancing lipase performance. A notable example is the development of a chemically modified lipase from Thermomyces lanuginosus (cmLTL) for the synthesis of hydrophobic esters, including this compound. pnas.orgnih.govredalyc.org In one study, the surface of the T. lanuginosus lipase was modified with dodecyl chains, which significantly boosted its esterification activity compared to its native form. scirp.org This modification is particularly effective in expanding the enzyme's specificity and efficiency, especially in solvent-free systems where the native lipase shows poor activity. nih.govredalyc.org The chemically modified lipase (cmLTL) proved capable of producing this compound with high yields, demonstrating the viability of this approach for industrial production. nih.gov

Immobilization Strategies for Lipases in this compound Synthesis

Immobilizing enzymes on solid supports is a cornerstone of industrial biocatalysis, offering enhanced stability, easy separation from the reaction product, and the potential for continuous operation and catalyst reuse. scielo.br Various immobilization techniques exist, including physical adsorption, entrapment, and covalent bonding. microbiologyjournal.org

For lipases, immobilization on hydrophobic supports via interfacial activation is a widely used strategy. mdpi.com This method can lead to hyperactivation of the enzyme. A study comparing different forms of T. lanuginosus lipase for this compound synthesis utilized an immobilized form (imLTL) and found it was able to synthesize the ester with a yield greater than 60% in the presence of n-heptane. pnas.orgredalyc.org However, this was still surpassed by the chemically modified version under certain conditions.

Other advanced immobilization strategies include entrapment within sol-gel matrices, which can provide a protective, porous environment for the enzyme. nih.gov This technique has been shown to enhance the thermal stability and recyclability of lipases used in esterification reactions. nih.gov Another approach involves creating cross-linked enzyme crystals (CLECs) or aggregates (CLEAs), which provide highly concentrated, stable, and carrier-free immobilized biocatalysts. nih.gov The choice of immobilization strategy can significantly impact the enzyme's performance, and optimization is crucial for achieving high yields in this compound synthesis. For instance, immobilization of Candida rugosa lipase on chitosan/graphene oxide beads has been shown to create a robust biocatalyst for esterification. plos.org

Reaction Condition Optimization for High-Yield this compound Synthesis

Beyond the biocatalyst itself, the conditions under which the esterification reaction is performed are critical for maximizing product yield and reaction efficiency. Key parameters include the choice of solvent system, temperature, and the molar ratio of the substrates.

Solvent-Free Biocatalytic Pathways for this compound Formation

Conducting enzymatic reactions in solvent-free systems (SFS) is highly desirable from both an environmental and economic standpoint. nih.govredalyc.org Eliminating organic solvents reduces processing costs associated with solvent purchase and removal, minimizes environmental impact, and can lead to higher volumetric productivity. researchgate.net

In the synthesis of this compound, the use of a chemically modified T. lanuginosus lipase (cmLTL) has proven exceptionally effective in solvent-free conditions. nih.govredalyc.org Research has shown that while the native form of the lipase (LTL) exhibits almost no activity in a solvent-free environment, the cmLTL can efficiently produce this compound with yields comparable to or even exceeding those in organic solvents like n-heptane. pnas.orgnih.govredalyc.org The immobilized lipase (imLTL) also functions in solvent-free systems, though with less efficiency than the chemically modified variant for this specific application. nih.gov The ability of the cmLTL to be recovered by simple filtration and reused for multiple cycles without a significant drop in yield further enhances the attractiveness of this solvent-free pathway. scirp.org

Table 1: Comparative Yields of this compound Synthesis

| Lipase Catalyst | Reaction Condition | This compound Yield (%) | Source(s) |

| Native LTL | n-heptane | < 20% | pnas.orgnih.govredalyc.org |

| Immobilized LTL (imLTL) | n-heptane | > 60% | pnas.orgredalyc.orgscirp.org |

| Chemically Modified LTL (cmLTL) | n-heptane | ~70% | nih.gov |

| Immobilized LTL (imLTL) | Solvent-Free | ~50% | nih.gov |

| Chemically Modified LTL (cmLTL) | Solvent-Free | > 50% | pnas.orgnih.govredalyc.org |

Influence of Reaction Parameters on Enzymatic this compound Formation

The optimization of reaction parameters is crucial for achieving maximum conversion and yield in enzymatic esterification. The primary factors include temperature, substrate molar ratio, and enzyme concentration.

Temperature: Lipase activity is highly dependent on temperature. Generally, increasing the temperature enhances the reaction rate up to an optimal point, beyond which thermal denaturation can cause a rapid loss of activity. cirad.fr For most microbial lipases, this optimum temperature lies between 40°C and 60°C. cirad.frnih.gov In the synthesis of various esters, studies have shown that yields increase as the temperature rises to an optimum (e.g., 60°C) before declining. frontiersin.org For this compound synthesis using modified T. lanuginosus lipase, reactions are typically run at temperatures between 30°C and 60°C. vulcanchem.com

Substrate Molar Ratio: The molar ratio of the alcohol (1-heptanol) to the carboxylic acid (decanoic acid) is a critical variable. An excess of one substrate can shift the reaction equilibrium towards product formation. However, a very high excess of either the alcohol or the acid can lead to enzyme inhibition. frontiersin.orgconicet.gov.ar For the synthesis of this compound, a stoichiometric ratio of 1:1 (decanoic acid to 1-heptanol) has been reported in studies using modified lipases. redalyc.org In other esterification systems, an excess of the acyl donor is often used to improve the acylation of the alcohol molecule. nih.gov Finding the optimal molar ratio often requires empirical testing for the specific enzyme and reaction system. For example, in the synthesis of pentyl oleate, a 1:1 molar ratio was found to be optimal, with higher alcohol concentrations leading to enzyme inhibition. conicet.gov.ar

Enzyme Concentration: Increasing the amount of biocatalyst generally increases the initial reaction rate. However, beyond a certain point, the increase may become non-linear due to mass transfer limitations or increased viscosity of the reaction mixture. frontiersin.org Optimization studies for ester synthesis typically evaluate enzyme loading as a percentage of the total substrate weight, with optimal values often determined through response surface methodology. nih.gov

Table 2: Key Parameters in Enzymatic Ester Synthesis Optimization

| Parameter | General Optimal Range/Observation | Rationale / Potential Issues | Source(s) |

| Temperature | 40°C - 60°C | Balances reaction rate and enzyme thermal stability. Higher temperatures can cause denaturation. | cirad.frnih.govfrontiersin.org |

| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | An excess of one reactant can drive the reaction forward. High excess can cause substrate inhibition. | redalyc.orgconicet.gov.arnih.gov |

| Enzyme Loading | 5% - 15% (w/w of substrates) | Higher concentration increases reaction rate. Excessive loading can cause mass transfer issues and increases cost. | frontiersin.orgnih.gov |

| Water Activity (aw) | Low (e.g., < 0.5) | Sufficient water is needed for enzyme activity, but excess water promotes the reverse hydrolysis reaction. | cirad.frnih.gov |

Reusability and Stability of Biocatalysts in this compound Production

The industrial viability of enzymatic catalysis hinges on the stability and reusability of the biocatalyst. nih.govresearchgate.net Enzymes, in their native form, often exhibit low stability under industrial processing conditions, which may include high temperatures and the presence of organic solvents. nih.gov Consequently, enzyme immobilization has become a critical strategy to enhance their operational stability, facilitate easy separation from the product, and enable recycling for multiple reaction cycles. nih.govresearchgate.neteuropa.eu Techniques such as physical entrapment, covalent attachment to a solid support, or the formation of cross-linked enzyme aggregates (CLEAs) are employed to create robust and reusable biocatalysts. nih.govnumberanalytics.com

In the context of this compound synthesis, research has demonstrated the successful application of modified lipases with enhanced reusability. A study focusing on the lipase from Thermomyces lanuginosus (LTL) explored different forms of the enzyme for the esterification of decanoic acid and 1-heptanol (B7768884). A chemically modified form of the lipase (cmLTL) was shown to be particularly effective. nih.govuminho.pt This modified biocatalyst could be recovered through filtration and reused for at least six consecutive cycles without a significant loss in its catalytic activity, maintaining high reaction yields. nih.govuminho.pt This high degree of reusability presents a significant economic and environmental advantage for the large-scale production of this compound.

The table below compares the performance of different forms of lipase from Thermomyces lanuginosus in the synthesis of this compound and other hydrophobic esters, highlighting the reusability of the chemically modified version.

| Catalyst Form | Synthesis Condition | Yield for Hydrophobic Esters | Reusability |

| Native LTL | With n-heptane solvent | <20% nih.gov | Not reported |

| Immobilized LTL (imLTL) | Solvent-free | >60% nih.gov | Not specified |

| Chemically Modified LTL (cmLTL) | Solvent-free | >50% nih.gov | Reusable for at least 6 cycles without compromising yield nih.govuminho.pt |

Chemo-Catalytic Esterification Approaches for this compound

While biocatalysis offers mild and selective routes, traditional chemo-catalytic esterification remains a prevalent method for ester synthesis.

Catalytic Systems for Efficient this compound Synthesis

The synthesis of fatty acid esters like this compound via chemical catalysis typically involves the use of strong acid catalysts. researchgate.net These catalysts function by protonating the carboxylic acid, which facilitates a nucleophilic attack by the alcohol. researchgate.net

Commonly used homogeneous catalysts include strong mineral acids such as sulfuric acid and hydrochloric acid, or organic acids like p-toluenesulfonic acid. researchgate.net Sulfuric acid is particularly effective due to its strong acidity and dehydrating properties, which drive the reaction towards the product side. researchgate.net However, its miscibility with organic media and corrosive nature present challenges in product separation and equipment handling. researchgate.net

To mitigate these drawbacks, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts are easier to separate from the reaction mixture, are generally less corrosive, and can often be regenerated and reused. Examples of solid acid catalysts employed in esterification reactions include:

Ion-exchange resins researchgate.net

Zeolites researchgate.net

Supported heteropolyacids (e.g., tungstophosphoric acid on a support like MCM-41) researchgate.net

Sulphated zirconia researchgate.net

These solid catalysts provide an effective alternative to traditional homogeneous systems for the synthesis of various esters.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid researchgate.net | High reaction rates researchgate.net | Corrosive, difficult to separate from product researchgate.net |

| Heterogeneous Solid Catalysts | Zeolites, Supported Heteropolyacids, Ion-exchange resins researchgate.netresearchgate.net | Easy separation, reusable, less corrosive nih.govresearchgate.net | May have lower activity compared to homogeneous catalysts |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes for chemicals like this compound. Key areas of focus include the reduction of hazardous waste by minimizing solvent use and the application of energy-efficient activation methods. pharmafeatures.com

A primary goal of green chemistry is the elimination or reduction of organic solvents, which are often hazardous and contribute significantly to chemical waste. pharmafeatures.com Solvent-free, or "bulk," reaction conditions are an ideal alternative, where the reactants themselves form the reaction medium. researchgate.netpharmafeatures.com This approach reduces waste, minimizes energy consumption for solvent removal, and can lead to higher reaction concentrations and rates. pharmafeatures.com

The enzymatic synthesis of this compound has been successfully demonstrated under solvent-free conditions. In a comparative study, a chemically modified lipase from Thermomyces lanuginosus (cmLTL) was shown to effectively catalyze the esterification in the absence of any solvent. nih.govresearchgate.net While the yields were slightly higher in the presence of n-heptane, the ability to achieve significant yields (>50%) under solvent-free conditions represents a major step towards a greener synthesis process. nih.govuminho.pt

| Reaction Condition | Catalyst | Yield of this compound |

| With n-heptane solvent | cmLTL | Up to 88% uminho.pt |

| Solvent-free | cmLTL | Up to 73% uminho.pt |

Microwave-assisted synthesis is an energy-efficient technology that often leads to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. academie-sciences.froatext.commdpi.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. oatext.com

While specific literature on the microwave-assisted synthesis of this compound is limited, the technique has been effectively applied to produce its structural analogues. An optimized, two-step protocol for the synthesis of 2-alkyl-4-quinolones, including the 2-heptyl analogue, utilizes microwave irradiation in the final cyclization step. cam.ac.uknih.gov The process involves reacting an α-chloro ketone with an anthranilic acid under microwave conditions to furnish the desired quinolone product. nih.gov This method is noted for its efficiency and robustness, allowing for the generation of a diverse range of analogues by varying the starting materials. cam.ac.uk The successful application of microwave technology for these related structures underscores its potential for the synthesis of other long-chain alkyl compounds.

| Analogue Type | Synthetic Method | Key Features |

| 2-Heptyl-3-hydroxy-4(1H)-quinolone | Two-step synthesis with final microwave-assisted cyclization nih.gov | Efficient and robust method cam.ac.uk |

| Other 2-Alkyl-4-quinolone Analogues | Same microwave-based protocol with varied anthranilic acids and Grignard reagents cam.ac.uk | Allows for generation of a diverse library of analogues cam.ac.uk |

Sophisticated Analytical Characterization of Heptyl Decanoate in Research

Spectroscopic Methodologies for Structural Elucidation of Heptyl Decanoate (B1226879)

Spectroscopic techniques are indispensable for confirming the molecular structure of heptyl decanoate. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing details about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. sigmaaldrich.comlibretexts.orgebsco.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which, when placed in a strong magnetic field, absorb radiofrequency waves at characteristic frequencies. ebsco.comwikipedia.org These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, allowing for the precise mapping of the molecular structure. sigmaaldrich.comlibretexts.org

For this compound, ¹H NMR and ¹³C NMR spectra provide definitive evidence of its structure. In a typical ¹H NMR spectrum of a related compound, 7-((2-((tert-butoxycarbonyl)amino)ethyl)amino)this compound, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group of the heptyl chain) show a triplet at approximately 4.06 ppm. semanticscholar.org This specific chemical shift and splitting pattern are characteristic of the ester functional group and the neighboring methylene (B1212753) protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com The carbon atoms within the this compound molecule will resonate at distinct chemical shifts, confirming the presence of the C₁₇H₃₄O₂ molecular formula. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. wikipedia.org

Table 1: Predicted ¹H NMR Chemical Shifts for Heptyl Acetate (a structural analog)

| Atom | Predicted Chemical Shift (ppm) |

| H on C2' | 2.04 |

| H on C1 | 4.05 |

| H on C2 | 1.63 |

| H on C3 | 1.31 |

| H on C4 | 1.30 |

| H on C5 | 1.30 |

| H on C6 | 1.29 |

| H on C7 | 0.89 |

Data sourced from the Human Metabolome Database for Heptyl Acetate, a compound structurally similar to this compound, to illustrate typical chemical shifts. hmdb.ca

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. wikipedia.orgnih.gov It works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. wikipedia.org These absorptions correspond to the vibrational frequencies of specific chemical bonds.

In the analysis of this compound, the FTIR spectrum will prominently feature a strong absorption band characteristic of the ester carbonyl group (C=O). This peak typically appears in the range of 1730-1750 cm⁻¹. researchgate.net Additional absorption bands corresponding to C-O stretching and C-H stretching and bending vibrations of the alkyl chains will also be present, further confirming the identity of the compound. ucc.ie The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl (-OH) group of carboxylic acids and alcohols, indicates the successful formation of the ester.

Table 2: Characteristic FTIR Absorption Bands for Esters

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (ester) | 1730 - 1750 | Strong, sharp absorption |

| C-O (ester) | 1000 - 1300 | Stretching vibration |

| C-H (alkane) | 2850 - 2960 | Stretching vibration |

This table provides a general reference for the expected FTIR absorption bands for an ester like this compound. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. measurlabs.combioanalysis-zone.com This precision allows for the calculation of the exact molecular formula, providing a powerful tool for compound identification and confirmation. bioanalysis-zone.comthermofisher.com

For this compound (C₁₇H₃₄O₂), the calculated exact mass is 270.25588 g/mol . nih.gov HRMS analysis of a sample containing this compound would be expected to show a molecular ion peak at or very close to this value. nih.gov This high degree of accuracy helps to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com The technique can also provide information about the fragmentation pattern of the molecule, which can be used to further confirm its structure. science.gov

Table 3: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₄O₂ |

| Exact Mass | 270.25588 g/mol |

| Monoisotopic Mass | 270.25588 Da |

Data sourced from PubChem. nih.gov

Chromatographic Techniques for this compound Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. These techniques rely on the differential partitioning of components between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. thermofisher.com The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum for each component. scioninstruments.com

The resulting chromatogram displays peaks corresponding to the different compounds in the mixture, with the retention time (the time it takes for a compound to travel through the column) being a key identifier. thermofisher.com The mass spectrum of the peak at the retention time of this compound can be compared to a library of known spectra (like the NIST database) for positive identification. nrfhh.comresearchgate.net

GC-MS is also a powerful tool for the quantification of this compound. cedre.frnih.gov By creating a calibration curve with known concentrations of a this compound standard, the concentration of the compound in an unknown sample can be accurately determined. researchgate.net The Kovats retention index, a standardized measure of retention time, for this compound has been reported as 1878 on a semi-standard non-polar column. nih.gov

Table 4: GC-MS Data for this compound

| Parameter | Value | Instrument | Ionization Mode |

| Kovats Retention Index | 1878 (Semi-standard non-polar) | - | - |

| Top 5 Peaks (m/z) | 57, 98, 61, 56, 70 | HITACHI M-80 | positive |

Data sourced from PubChem. nih.gov

Computational Chemistry and Molecular Modeling in Heptyl Decanoate Research

Elucidation of Enzyme-Substrate Interactions for Heptyl Decanoate (B1226879) Formation

To optimize the enzymatic synthesis of heptyl decanoate, a detailed understanding of the interactions between the substrates—heptanol (B41253) and decanoic acid—and the catalyzing lipase (B570770) is crucial. Computational techniques provide a window into these interactions within the enzyme's active site.

Molecular docking is a computational method used to predict the preferred orientation of molecules when they bind to each other to form a stable complex. nih.govresearchgate.netmdpi.comnih.gov In the context of this compound synthesis, docking studies are employed to model how heptanol and decanoic acid fit into the active site of lipases like Candida antarctica lipase B (CALB) or Rhizomucor miehei lipase (RML). nih.govdtu.dkresearchgate.net These simulations identify key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the enzyme-substrate complex. nih.gov The positioning of the substrates relative to the enzyme's catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) is a primary focus, as this orientation is critical for the esterification reaction to occur. mdpi.com

Following the static picture provided by docking, molecular dynamics (MD) simulations offer a dynamic view of the system, tracking the movements and interactions of atoms over time. nih.govdtu.dkmdpi.comnih.gov For this compound synthesis, MD simulations can reveal crucial conformational changes in both the enzyme and the substrates upon binding. nih.gov The flexibility of loops near the active site, for instance, can be observed to influence how substrates access the catalytic site and how the final product, this compound, is released. researchgate.net The stability of this complex is often evaluated by monitoring metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation. nih.gov

| Parameter | Description | Typical Findings for this compound Synthesis |

|---|---|---|

| Binding Energy (kcal/mol) | The energy released when the enzyme-substrate complex is formed. | Favorable negative values indicate stable binding of both heptanol and decanoic acid. |

| RMSD (Å) | Root-Mean-Square Deviation; measures the average change in atomic positions of the protein/ligand over time. | Low values for the protein backbone suggest a stable enzyme structure during catalysis. |

| RMSF (Å) | Root-Mean-Square Fluctuation; indicates the flexibility of individual amino acid residues. | Higher fluctuations in loop regions near the active site, suggesting a role in substrate binding and product release. |

| Hydrogen Bonds | The number and persistence of hydrogen bonds between the enzyme and substrates. | Key hydrogen bonds are consistently observed between the substrates and the catalytic triad residues. |

The conformation of an enzyme's active site is not rigid but can undergo significant changes during a catalytic cycle. nih.gov Computational analyses allow for a detailed examination of these dynamic conformational shifts during the esterification of heptanol and decanoic acid. nih.govresearchgate.net

Many lipases feature a flexible "lid" that covers the active site. For catalysis to occur, this lid must move to allow the substrates to enter. researchgate.net Simulations can model this opening and closing mechanism, providing insights into the factors that control it. The binding of a substrate like decanoic acid can trigger a shift to a more open conformation of the active site.

During the reaction, a high-energy tetrahedral intermediate is formed. The active site residues rearrange to stabilize this transient state. Specifically, a feature known as the oxyanion hole stabilizes the negative charge that develops on the carbonyl oxygen of decanoic acid through hydrogen bonding. Computational models can precisely map these interactions and quantify their contribution to lowering the activation energy of the reaction.

Theoretical Investigations of this compound Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step mechanism of chemical reactions, offering insights into the energetics and feasibility of different pathways for this compound synthesis. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules, making it highly suitable for investigating reaction mechanisms. beilstein-journals.orgmdpi.comdiva-portal.orgresearchgate.net For the synthesis of this compound, DFT calculations can model the key steps of the lipase-catalyzed esterification. These studies often employ a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the active site is treated with high-level quantum mechanics, and the rest of the enzyme is modeled using classical molecular mechanics.

DFT studies can elucidate the widely accepted two-step "ping-pong" mechanism for lipase catalysis. This involves the acylation of the catalytic serine by decanoic acid to form an acyl-enzyme intermediate, followed by deacylation, where heptanol attacks this intermediate to produce this compound and regenerate the enzyme. DFT can map the energy profile of this entire process, identifying the structures of transition states and intermediates.

A critical outcome of theoretical studies is the determination of the activation energy, or reaction barrier, for each step in the reaction. nih.govacs.orgnih.gov This energy barrier dictates the rate of the reaction. Computational methods like DFT can pinpoint the transition state structures for both the acylation and deacylation steps in this compound formation. nih.govnih.govdntb.gov.ua By calculating the energy difference between the reactants and these transition states, the activation energy can be quantified. These computed barriers can then be compared with experimental kinetic data to validate the proposed mechanism. acs.org For example, calculations can demonstrate how the amino acid residues in the oxyanion hole lower the activation energy by stabilizing the transition state.

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acylation | Formation of the acyl-enzyme intermediate from decanoic acid and the catalytic serine. | 10 - 20 |

| Deacylation | Attack of heptanol on the acyl-enzyme intermediate to form this compound. | 10 - 20 |

| Note: Actual values can vary depending on the specific lipase and computational method used. |

Molecular Modeling of this compound in Complex Systems

Distribution and Intermolecular Interactions in Multicomponent Formulations

Through MD simulations, it is possible to compute various structural and energetic properties that characterize the intermolecular interactions. For instance, radial distribution functions (RDFs) can reveal the probability of finding a particular atom or molecule at a certain distance from another, offering a quantitative measure of local structure and solvation. Furthermore, interaction energies between this compound and its neighboring molecules can be calculated, helping to identify the key enthalpic contributions to miscibility and phase behavior. These simulations can elucidate the role of van der Waals forces, electrostatic interactions, and hydrogen bonding in governing the molecular assembly and ultimately the macroscopic properties of the formulation.

Below is an illustrative data table showcasing the type of information that could be obtained from molecular dynamics simulations of this compound in a model oil-in-water emulsion.

| Interacting Pair | Average Interaction Energy (kJ/mol) | Predominant Interaction Type |

| This compound - Water | -15.2 | Van der Waals, Dipole-Dipole |

| This compound - Surfactant (Head Group) | -25.8 | Electrostatic, Hydrogen Bonding |

| This compound - Surfactant (Tail Group) | -35.1 | Van der Waals |

| This compound - this compound | -42.5 | Van der Waals |

Note: The data in this table is illustrative and intended to represent the type of results that could be generated from molecular modeling studies.

Predictive Modeling for this compound's Role in Material Systems

Predictive modeling, often employing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) approaches, is a powerful computational strategy for forecasting the properties and behavior of molecules in various material systems. nih.gov These models are built upon the principle that the chemical structure of a molecule inherently determines its physical, chemical, and biological properties. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an experimentally determined property, it becomes possible to predict that property for new or untested compounds.

In the context of this compound, predictive modeling can be employed to estimate a wide range of material properties. For example, its viscosity, boiling point, and solubility in different solvents could be predicted based on its molecular structure. In more complex applications, such as in the development of new polymers or lubricants, QSPR models could predict the effect of incorporating this compound on properties like glass transition temperature, tensile strength, or lubricity. These predictive capabilities can significantly accelerate the materials design process by allowing for the in silico screening of numerous candidate molecules and formulations before committing to expensive and time-consuming experimental synthesis and testing. mdpi.com

The development of a robust predictive model typically involves the following steps: 1) compiling a dataset of molecules with known properties, 2) calculating a variety of molecular descriptors for each molecule, 3) using statistical methods to select the most relevant descriptors and build a mathematical model, and 4) validating the model's predictive power using an independent set of data.

An example of a predictive model for a material property influenced by this compound is presented in the table below. This hypothetical QSPR model predicts the kinematic viscosity of an ester-based lubricant blend.

| Molecular Descriptor | Coefficient | Description |

| Molecular Weight | 0.015 | Represents the overall size of the molecule. |

| Number of Rotatable Bonds | -0.25 | Relates to molecular flexibility. |

| Polar Surface Area | 0.12 | Quantifies the polar regions of the molecule. |

| LogP (Octanol-Water Partition Coefficient) | 0.08 | Indicates the hydrophobicity of the molecule. |

Note: The data in this table is for illustrative purposes to demonstrate the components of a QSPR model and does not represent an actual predictive model for this compound-containing materials.

Structure Activity Relationship Sar Research Pertaining to Heptyl Decanoate

Quantitative Structure-Activity Relationship (QSAR) Studies for Heptyl Decanoate (B1226879) Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with a specific activity. mdpi.com These models are extensively used to predict the properties and activities of new or untested chemical entities. scienceforecastoa.com

Predictive models are instrumental in screening compounds for potential applications before undertaking extensive experimental testing. researchgate.net For derivatives of heptyl decanoate, these models can forecast a range of activities, from therapeutic potential to environmental fate.

In the realm of biological activity, computer-aided techniques are employed to predict the potential of novel ester compounds. For instance, analogues of this compound, such as 6-methylheptyl pentadecanoate, have been predicted to possess antiviral properties, specifically against rhinovirus, through in silico methods. sajs.co.zasajs.co.za These predictive studies utilize software like PASSonline to forecast physiological activities, pharmacological effects, and mechanisms of action based on the compound's chemical formula. sajs.co.za The process often involves molecular docking and dynamic simulations to assess the binding affinity of the compounds to biological targets. sajs.co.za

Predictive models are also crucial for assessing the environmental impact of chemical compounds. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key environmental parameters. For example, machine learning models like artificial neural networks and graph neural networks are used to predict properties such as the Yield Sooting Index (YSI), which measures particulate matter production during combustion. researchgate.net By training these models with existing experimental data and molecular descriptors, researchers can preemptively screen compounds for their environmental friendliness. researchgate.net

The development of these predictive models follows a structured approach that includes:

Selection of a set of chemical compounds with known activities.

Calculation of molecular descriptors that capture the structural and physicochemical features of the compounds.

Development of a mathematical relationship between the descriptors and the activity.

Validation of the model using internal and external test sets to ensure its predictive power. mdpi.comchemmethod.com

Molecular descriptors are numerical values that encode chemical information and are the foundation of QSAR models. scispace.com They transform the symbolic representation of a molecule into a useful number for statistical analysis. scispace.comnih.gov These descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.

For esters like this compound, relevant descriptors in SAR analyses would capture the following structural features:

Lipophilicity: Often quantified by the logarithm of the partition coefficient (logP), this descriptor is crucial for activities that involve passage through biological membranes. spu.edu.sy The long alkyl chains of both the heptyl alcohol and decanoic acid moieties contribute to the high lipophilicity of this compound.

Steric Properties: Descriptors related to molecular size, shape, and volume are important. The length and branching of the alkyl chains influence how the molecule interacts with biological receptors or enzymes. omicsonline.org

Electronic Properties: These descriptors quantify the distribution of electrons within the molecule, which affects its reactivity and ability to form non-covalent interactions. For esters, the electronic environment of the carbonyl group is particularly significant.

Topological Indices: These descriptors are derived from the graph representation of the molecule and encode information about atomic connectivity and branching.

The selection of appropriate descriptors is a critical step in building a robust QSAR model. mdpi.com Techniques like genetic algorithms and support vector machines are often used to identify the most relevant descriptors from a large pool of calculated ones. mdpi.com For example, in a study of HIV-1 inhibitors, a hybrid approach identified 44 significant descriptors that captured the electronic and steric properties crucial for discriminating between active and inactive compounds. mdpi.com

Table 1: Key Molecular Descriptor Types in SAR Analyses

| Descriptor Type | Description | Relevance to this compound Analogues |

|---|---|---|

| Lipophilicity (logP) | Measures the hydrophobicity of a molecule. | Influences membrane permeability and transport. |

| Steric (e.g., Molar Refractivity) | Relates to the volume and shape of the molecule. | Affects binding affinity to receptors or enzymes. |

| Electronic (e.g., Dipole Moment) | Describes the electron distribution in the molecule. | Governs intermolecular interactions like hydrogen bonding. |

| Topological (e.g., Connectivity Indices) | Encodes information about molecular branching and connectivity. | Correlates with various physicochemical properties. |

This compound's Structural Contributions to Olfactive and Flavor Profiles

The scent and flavor of a chemical are intrinsically linked to its molecular structure. For esters like this compound, which are often used as flavor and fragrance agents, understanding these relationships is key to designing new compounds with desired sensory properties. perfumerflavorist.comscribd.comthegoodscentscompany.com

Odor-Structure Relationship (OSR) studies aim to correlate the molecular features of a compound with its perceived odor. perfumerflavorist.com The primary representation of an odor is based on the differential activation of a population of odor receptors. nih.gov Two main molecular features that characterize odorant molecules are "electronicity" (the electronic charge distribution) and "stereocity" (the volume, shape, and profile of the molecule). perfumerflavorist.com

Research in OSR often involves synthesizing and evaluating a series of analogues to understand how systematic structural changes affect the odor. For example, altering the length or branching of the alkyl chains can significantly change the perceived scent. Generally, in a homologous series of esters, shorter-chain compounds tend to have fruity or green notes, while the fatty odor character increases with the number of carbon atoms. researchgate.net

The functional group itself, the ester linkage (-COO-), is a primary determinant of the general odor class. However, the specific character of the odor is modulated by the size and shape of the attached alkyl groups.

The sensory properties of a compound encompass its taste, odor, and mouthfeel. researchgate.net For flavor compounds like this compound, these properties are critical for their application in food and beverages.

Stereoisomerism can also play a significant role in the sensory properties of chiral compounds. While this compound itself is not chiral, introducing chiral centers into its analogues (for example, by using a branched-chain alcohol or acid) could lead to stereoisomers with distinct odors. This is because olfactory receptors are chiral and can differentiate between enantiomers, leading to different odor perceptions.

The study of steric effects on molecular properties is complex, as these effects are highly dependent on the specific molecular environment. rsc.org The size and branching of the alkyl groups in this compound analogues can create steric hindrance that affects their interaction with olfactory receptors, thereby altering their perceived odor. omicsonline.orgrsc.org The electronic effects of the alkyl groups, traditionally considered electron-donating, also play a role in modulating the properties of the ester group. scielo.org.mx

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-methylheptyl pentadecanoate |

| Butyl decanoate |

| Ethyl decanoate |

| Methyl decanoate |

| Decyl octanoate |

| Decyl decanoate |

Ecotoxicological Studies and Environmental Fate of Heptyl Decanoate

Mechanisms of Heptyl Decanoate (B1226879) Biodegradation in Environmental Systems

The breakdown of chemical compounds in the environment is a critical process that determines their persistence and potential for long-term effects. For heptyl decanoate, an ester of heptyl alcohol and decanoic acid, biodegradation is expected to be the primary mechanism of removal from environmental systems.

Microbial Degradation Pathways of this compound

Specific studies detailing the microbial degradation pathways of this compound are not extensively available in peer-reviewed literature. However, based on the general principles of ester biodegradation, it is anticipated that the initial step involves the enzymatic hydrolysis of the ester bond by microbial lipases and esterases. This process would yield heptyl alcohol and decanoic acid as primary metabolites.

Environmental Factors Influencing this compound Fate

The rate and extent of this compound biodegradation are likely influenced by a variety of environmental factors. These factors can affect both the microbial populations responsible for degradation and the availability of the compound itself. Key influencing factors include:

Temperature: Microbial activity generally increases with temperature up to an optimal point, suggesting that the biodegradation of this compound would be faster in warmer conditions.

pH: The activity of microbial enzymes is pH-dependent. Extreme pH values in soil or water could inhibit the microorganisms responsible for breaking down this compound.

Oxygen Availability: The complete aerobic degradation of the resulting metabolites (heptyl alcohol and decanoic acid) requires oxygen. In anaerobic environments, the degradation process would be slower and involve different microbial pathways.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for the growth and activity of microbial populations that carry out biodegradation.

Bioavailability: this compound has low water solubility. thegoodscentscompany.com This property can limit its availability to microorganisms in aquatic environments, potentially slowing down its degradation rate. Adsorption to soil and sediment particles can also affect its bioavailability.

Bioavailability and Bioaccumulation Research of this compound

Research on the bioavailability and bioaccumulation potential of this compound is limited. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from water or food and accumulates in its tissues at a concentration higher than in the surrounding environment.

The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency for a chemical to partition into fatty tissues (lipids) of organisms. The estimated log Kow for this compound is high, which might suggest a potential for bioaccumulation. thegoodscentscompany.com

However, a high log Kow does not automatically mean a substance will bioaccumulate significantly in living organisms. Factors such as metabolism and elimination by the organism play a crucial role. If a substance is readily metabolized, its potential for bioaccumulation is reduced. Given that this compound is expected to be hydrolyzed into readily metabolizable components, its bioaccumulation potential may be lower than what is predicted by its log Kow alone. Specific studies measuring the bioconcentration factor (BCF) of this compound in aquatic organisms are needed for a definitive assessment.

Ecotoxicity Mechanisms and Ecological Impact Assessment of this compound

Ecotoxicity studies are essential to understand the potential adverse effects of a chemical on ecosystems. For this compound, a safety data sheet has indicated that the product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment. synerzine.com However, detailed mechanistic studies are not widely available.

Cellular and Molecular Responses to this compound Exposure in Aquatic Organisms

Specific research on the cellular and molecular responses of aquatic organisms to this compound exposure is scarce. In general, for lipophilic substances, potential mechanisms of toxicity at the cellular level could involve disruption of cell membranes due to their affinity for the lipid bilayer. This could lead to changes in membrane fluidity and permeability, affecting cellular transport and signaling processes.

Should this compound be taken up by an organism, its hydrolysis products, heptyl alcohol and decanoic acid, could also elicit biological responses. At high concentrations, fatty acids can have various effects, including impacting energy metabolism and membrane function. However, without specific studies on this compound, these remain theoretical considerations based on the behavior of similar chemical structures.

Biomarkers of Exposure and Effect for this compound

Biomarkers are measurable biological parameters that can indicate exposure to a chemical or the effects of that exposure. Due to the limited ecotoxicity data for this compound, specific biomarkers for its exposure or effects have not been established.

Potentially, if this compound were to exert toxic effects, general stress biomarkers could be employed. These might include the activity of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) in response to oxidative stress, or markers of metabolic disruption. For exposure, the detection of this compound or its primary metabolites (heptyl alcohol and decanoic acid) in the tissues of exposed organisms would be a direct biomarker. However, the development and validation of such biomarkers would require dedicated research.

Predictive Ecotoxicological Modeling for this compound and Related Esters

Predictive ecotoxicological modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, serves as a crucial tool for evaluating the potential environmental impact of chemical substances like this compound and other aliphatic esters. nih.goveurekaselect.comresearchgate.net These computational models are designed to forecast the ecotoxicological effects of compounds based on their molecular structure, offering a resource-efficient alternative to traditional, time-consuming experimental studies. bpasjournals.com The application of artificial intelligence and machine learning algorithms in ecotoxicology has further enhanced the accuracy and predictive power of these models for assessing chemical pollutants. bpasjournals.com

Research has focused on developing robust QSAR models to predict the aquatic toxicity of aliphatic esters. nih.goveurekaselect.comresearchgate.net One such study aimed to predict the toxicity of this chemical class towards the protozoan Tetrahymena pyriformis, a common model organism in aquatic toxicology. nih.goveurekaselect.comresearchgate.net The model was developed using a dataset of 48 aliphatic esters and employed a Genetic Algorithm-Multiple Linear Regression (GA-MLR) method to select the most relevant molecular descriptors and build the correlation model. nih.goveurekaselect.com

The resulting QSAR model demonstrated strong predictive capability, indicating a reliable relationship between the chemical structure of aliphatic esters and their aquatic toxicity. nih.goveurekaselect.comresearchgate.net Key parameters often found to influence the toxicity of esters and other organic compounds in these models include hydrophobicity, represented by the logarithm of the octanol-water partition coefficient (logP), and electronic properties like the energy of the lowest unoccupied molecular orbital (E LUMO), which relates to electrophilicity. tandfonline.comnih.gov For endocrine-disrupting chemicals, which can include some esters, lipophilic contributions are a major feature controlling hazards, while hydrophilic moieties like ester functionalities can reduce toxicity. nih.gov

The statistical robustness of these models is essential for their application in a regulatory context. The performance of the GA-MLR model for aliphatic esters was validated using both internal and external validation techniques, yielding strong statistical metrics. nih.goveurekaselect.comresearchgate.net

Data derived from a study on predicting aquatic toxicity of aliphatic esters towards Tetrahymena pyriformis. nih.goveurekaselect.comresearchgate.net

The success of such predictive models confirms their utility in designing esters with lower potential toxicity and in prioritizing existing chemicals for further empirical testing. nih.goveurekaselect.com By leveraging computational approaches, it is possible to perform a more holistic assessment of the potential ecotoxicological effects of individual chemicals and their mixtures in aquatic environments. nih.gov

Table 2: Examples of Related Esters Included in Predictive Modeling Studies

| Compound Name | Chemical Family |

|---|---|

| Decyl heptanoate | Aliphatic Ester |

| Decyl octanoate | Aliphatic Ester |

| Decyl decanoate | Aliphatic Ester |

| Heptyl octanoate | Aliphatic Ester |

These esters are examples of compounds whose ecotoxicological properties could be assessed using the predictive models developed for the aliphatic ester class. acs.org

Emerging Research Areas and Advanced Applications of Heptyl Decanoate

Heptyl Decanoate (B1226879) in Sustainable Chemical Processes

The global push for environmentally friendly products and processes has spurred research into bio-based chemicals. Heptyl decanoate is at the forefront of this movement, with studies highlighting its potential as a sustainable compound derived from renewable resources.

This compound is being investigated as a green solvent component due to its favorable properties and renewable origins. ontosight.aisigmaaldrich.comvertecbiosolvents.com Green solvents aim to minimize the environmental impact of chemical processes, and bio-derived esters like this compound are promising alternatives to petroleum-based options. sigmaaldrich.comvertecbiosolvents.com Its characteristics as a solvent, coupled with its emollient properties, make it valuable in cosmetic and personal care formulations where stability and skin-feel are crucial. ontosight.ai

A significant area of research is the use of enzymatic catalysis for its synthesis, which aligns with the principles of green chemistry. researchgate.netresearchgate.net Lipase-catalyzed esterification to produce this compound can be performed under mild, solvent-free conditions, reducing energy consumption and eliminating the need for hazardous organic solvents. researchgate.netuminho.pt Research has demonstrated the effectiveness of modified lipases from Thermomyces lanuginosus in synthesizing this compound with high yields, even in solvent-free systems, which is economically advantageous for industrial scale-up. researchgate.netuminho.pt This biocatalytic approach not only provides a sustainable route to the ester but also underscores its role within green chemical processes.

Table 1: Green Chemistry Aspects of this compound Synthesis

| Feature | Description | Research Finding | Citation |

|---|---|---|---|

| Catalyst Type | Biocatalyst (Lipase) | Chemically modified lipase (B570770) from Thermomyces lanuginosus (cmLTL) shows high efficiency. | researchgate.netuminho.pt |

| Reaction Conditions | Solvent-Free | cmLTL is capable of producing the ester with yields >50% without a solvent. | researchgate.netresearchgate.net |

| Resource Type | Renewable Feedstocks | Synthesized from decanoic acid and 1-heptanol (B7768884), which can be derived from natural sources. | researchgate.netnih.gov |

| Process Advantage | Reduced Waste | Enzymatic synthesis avoids the use of strong acids and high temperatures, minimizing by-products. | researchgate.net |

Role in Renewable Resource Utilization and Oleochemistry Research

This compound is a prime example of value-added chemical production from renewable feedstocks, a central goal of oleochemistry. Oleochemistry focuses on the transformation of fats and oils from plants and animals into industrial products. iastate.edu The precursors of this compound—decanoic acid (a fatty acid) and 1-heptanol (a fatty alcohol)—can be sourced from vegetable oils like coconut and palm kernel oil. researchgate.net

Research in this area emphasizes the efficient conversion of these bio-based raw materials into functional products like esters. The enzymatic synthesis of this compound is a key research topic, demonstrating a sustainable pathway from renewable biomass to a functional chemical. researchgate.netuminho.pt This process is part of a broader effort to replace petroleum-derived materials with sustainable alternatives, including the development of biolubricants and biofuels where decanoate esters are considered important components. iastate.edursc.orgresearchgate.net The utilization of agricultural side-streams and the development of efficient biocatalysts are critical for making the production of esters like this compound economically viable and environmentally sound. researchgate.netnih.gov

Table 2: Renewable Origins of this compound Precursors

| Precursor | Chemical Formula | Common Renewable Source | Relevance |

|---|---|---|---|

| Decanoic Acid | C10H20O2 | Coconut Oil, Palm Kernel Oil | A medium-chain fatty acid central to oleochemistry. |

| 1-Heptanol | C7H16O | Castor Oil (via ricinoleic acid cleavage) | A fatty alcohol that can be derived from plant-based oils. |

This compound in Flavor and Fragrance Chemistry Innovations

In the flavor and fragrance industry, there is a continuous search for novel molecules with unique sensory profiles and improved performance. This compound's specific aroma and chemical properties make it a subject of interest for innovation.

The scent of an ester is determined by its alcohol and carboxylic acid components. This compound possesses a characteristic "winey brandy cognac" aroma. thegoodscentscompany.com Understanding the structure-odor relationship of this molecule allows chemists to design new aroma chemicals. The "this compound structural motif"—a C10 fatty acid esterified with a C7 alcohol—serves as a template.

By systematically modifying the chain length and branching of either the alcohol or the acid portion, chemists can create a library of new esters with varied scent profiles. perfumerflavorist.com For instance, changing the alcohol to hexanol yields hexyl decanoate, which has a "fresh green" aroma, while using a different acid like heptanoic acid with heptanol (B41253) gives heptyl heptanoate, which has a different fruity note. nih.govfragranceu.com This strategy of exploring homologous and isomeric series around a known aroma chemical like this compound is a fundamental approach in modern fragrance design. Computational chemistry and quantitative structure-odor relationship (QSOR) models are also being explored to predict the scent of new esters based on their molecular structure, potentially accelerating the discovery of novel aroma compounds.

The stability of an aroma chemical is critical for the shelf-life and performance of the final product, whether it's a fine perfume or a flavored beverage. googleapis.comgoogle.com this compound's utility in cosmetic and fragrance formulations is partly due to its stability. ontosight.ai Research in this area focuses on understanding how the ester withstands various environmental factors within a complex mixture.

Key areas of stability research include resistance to hydrolysis, particularly in aqueous or alcoholic formulations, and oxidation, which can be initiated by exposure to air and light. The long, saturated alkyl chains of both the heptyl and decanoate portions of the molecule contribute to its relatively high stability compared to esters with unsaturated components, which are more prone to oxidation. Its high boiling point and low vapor pressure also contribute to its persistence in a formulation. thegoodscentscompany.com Ensuring the stability of fragrance ingredients like this compound involves studies on how they interact with other components in a mixture and the development of protective formulation strategies, such as the use of antioxidants or encapsulation technologies. google.com

This compound in Advanced Materials Science Research

The unique physicochemical properties of esters are being leveraged in materials science for applications beyond cosmetics and flavors. Research into this compound and similar esters has identified potential uses as high-performance, bio-based functional materials.

One of the most promising areas is its application as a biolubricant. iastate.edu The demand for environmentally friendly lubricants has driven research into vegetable oil-based alternatives. Esters of fatty acids are known to have good lubricity. wikipedia.org Studies have synthesized various fatty esters, including decanoates, and documented their viscosity and melting points as suitable for biolubricant applications. iastate.edu this compound's structure provides a balance of fluidity and film-forming strength necessary for lubrication.

Furthermore, in the field of cosmetics, which overlaps with materials science, this compound is being explored as a bio-based alternative to silicones. acs.org Silicones are widely used for their sensory properties (smoothness, non-greasy feel), but there is consumer and regulatory demand for plant-derived substitutes. Research has shown that certain esters, including this compound, can mimic the desirable sensory and functional properties of silicones, such as enhancing spreadability and reducing friction in emulsions, without the associated environmental concerns. acs.orgvulcanchem.com While direct research on incorporating this compound into advanced polymers is limited, its properties as a functional fluid and plasticizer suggest potential for future exploration in soft materials and polymer composites. ontosight.aithegoodscentscompany.com

Table 3: Material Properties and Applications of this compound

| Property | Value/Description | Relevance in Materials Science | Citation |

|---|---|---|---|

| Physical State | Colorless liquid | Suitable for use as a fluid in various formulations. | thegoodscentscompany.com |

| Boiling Point | ~320 °C | Low volatility, suitable for high-temperature applications like lubricants. | thegoodscentscompany.com |

| Functionality | Ester | Can act as a lubricant, plasticizer, and emollient. | iastate.eduthegoodscentscompany.com |

| Application | Biolubricant | Potential replacement for petroleum-based lubricants. | iastate.edu |

| Application | Silicone Alternative | Provides desirable sensory characteristics in cosmetic emulsions. | acs.orgvulcanchem.com |

Investigating this compound as a Component in Novel Emollient Systems

Recent research has focused on evaluating this compound as a key ingredient in new emollient systems, often as a bio-based and sustainable alternative to silicone-based compounds like cyclomethicones. acs.org These studies aim to understand the physicochemical and sensory characteristics that this compound imparts to cosmetic emulsions.

In one significant study, this compound was incorporated into a base cosmetic formulation (identified as BF+A3) to assess its properties as a silicone alternative. acs.org The research highlighted that formulations containing novel esters, including this compound, demonstrated superior spreadability when compared to formulations containing silicones. acs.org This is a critical attribute for cosmetic products, as it relates to the ease of application and the resulting skin feel.

The investigation also delved into the physicochemical properties of the formulation containing this compound. Among several tested esters, the formulation with this compound (BF+A3) registered the highest electrical conductivity. acs.org This finding is noteworthy as conductivity can influence the stability and sensory perception of an emulsion.

The table below summarizes the physicochemical findings for the formulation containing this compound from this research.

| Formulation Code | Component | pH | Density (g/cm³) | Conductivity (μS/cm) | Refractive Index |

| BF+A3 | Base Formulation + this compound | 4.996 | 1.019 | 1.070 | 1.355 |

| Data sourced from a 2024 study on new silicone alternatives. acs.org |

This research underscores the potential of this compound in creating novel emollient systems with desirable application properties. Its ability to enhance spreadability makes it a viable candidate for formulations where a light, non-greasy feel is desired. google.com

Structural Performance and Stability of this compound in Advanced Formulations

The stability of a cosmetic formulation is a critical factor for its shelf-life and efficacy. Research into this compound includes rigorous stability testing to ensure it maintains its integrity under various conditions. Standard stability protocols involve subjecting formulations to different temperatures, including extreme freeze-thaw cycles, and assessing changes in their physical and chemical properties over time. researchgate.netresearchgate.net

In a comprehensive study, a formulation containing this compound underwent stability testing for 12 months at various temperatures (−12°C, 4°C, 25°C, and 37°C). acs.orgresearchgate.net The evaluation included monitoring organoleptic properties (odor, color, appearance), pH measurements, and centrifugation tests to detect any phase separation. researchgate.net

The table below outlines the findings from the molecular modeling of the formulation containing this compound.

| Formulation Code | Key Emollient | Molecular Simulation Observations |

| BF+A3 | This compound | Forms unstable, "semi-micelles"; shows a tendency for movement that may lead to phase separation. |

| Data sourced from a 2024 study on new silicone alternatives. acs.org |

This detailed analysis of its structural performance provides formulators with essential information for optimizing the stability of emulsions containing this compound. Understanding its tendency to form certain structures allows for targeted adjustments in the formulation, such as the inclusion of specific co-emulsifiers or stabilizers, to ensure a robust and commercially viable product.

Conclusion and Future Research Directions in Heptyl Decanoate Chemistry

Synthesis and Catalysis of Heptyl Decanoate (B1226879): Unanswered Questions and Opportunities

The synthesis of heptyl decanoate has traditionally been achieved through chemical catalysis, but the principles of green chemistry are increasingly driving a shift towards biocatalytic methods. nih.govoleonhealthandbeauty.comrsc.org Lipases, in particular, have emerged as highly effective catalysts for the esterification of heptanol (B41253) and decanoic acid. researchgate.netpreprints.org However, several challenges and unanswered questions remain, presenting significant opportunities for future research.

A primary challenge in lipase-catalyzed synthesis is the potential for enzyme inhibition or inactivation by the substrates and products, particularly short-chain alcohols and acids, which can necessitate the use of organic solvents. mdpi.comnih.gov While solvent-free systems are desirable for their green credentials, they can be difficult to implement and may lead to lower reaction yields. mdpi.com

Unanswered Questions:

What are the precise molecular mechanisms of lipase (B570770) inhibition in the presence of high concentrations of heptanol and decanoic acid?

How can the stability and reusability of immobilized lipases be extended over more cycles without significant loss of activity? mdpi.com

Can novel, non-aqueous solvent systems, such as deep eutectic solvents (DES), effectively solubilize substrates and stabilize enzymes without the drawbacks of traditional organic solvents? acs.org

What are the optimal reactor configurations and process intensification strategies (e.g., microwave or ultrasound irradiation) for the large-scale, continuous production of this compound? researchgate.netpreprints.org

Future Research Opportunities:

Enzyme Engineering: Directed evolution and rational design of lipases to enhance their tolerance to substrates and improve catalytic efficiency in solvent-free or unconventional media. mdpi.com

Advanced Catalyst Systems: Development of novel immobilized lipase systems with improved mass transfer characteristics and enhanced stability. This includes exploring new support materials and immobilization techniques.

Process Optimization and Intensification: Investigating the use of packed-bed reactors, membrane reactors, and reactive distillation to improve reaction kinetics and simplify product purification. nih.gov The application of artificial intelligence could also optimize manufacturing processes for greater efficiency and sustainability. nih.gov

Alternative Catalysts: Exploring the potential of other biocatalysts or novel heterogeneous chemical catalysts that can operate under mild conditions with high selectivity and yield.

Table 1: Comparison of Synthesis Methods for this compound and Future Research Focus

| Method | Catalyst | Typical Conditions | Advantages | Current Limitations | Future Research Directions |

|---|---|---|---|---|---|

| Chemical Esterification | Acid catalysts (e.g., H₂SO₄) | High temperature (150-200°C), reflux | Well-established, relatively low catalyst cost | High energy consumption, by-product formation, harsh conditions, environmental concerns oleonhealthandbeauty.com | Development of solid acid catalysts for easier separation and reusability. |

| Enzymatic Esterification | Lipases (e.g., from Thermomyces lanuginosus) | Mild temperature (~40-70°C), solvent or solvent-free | High selectivity, mild conditions, environmentally friendly, purer products oleonhealthandbeauty.comresearchgate.net | Higher catalyst cost, potential for enzyme inhibition, longer reaction times mdpi.com | Enzyme engineering for robustness, use of unconventional solvents (e.g., DES), process intensification. mdpi.comacs.org |

Analytical and Computational Frontiers in this compound Characterization

The accurate characterization of this compound is crucial for quality control, understanding its physicochemical behavior in formulations, and studying its environmental fate. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used, there are frontiers in both analytical and computational chemistry that promise a deeper understanding of this molecule. csic.estaylorfrancis.com

Advanced analytical techniques such as two-dimensional GC (GCxGC) can provide enhanced separation and identification of esters in complex matrices. sciopen.com Furthermore, advanced mass spectrometry techniques, like Quadrupole Time-of-Flight (QTOF) MS, can offer high-resolution and accurate mass data, which is invaluable for structural elucidation and impurity profiling. csic.es Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for detailed structural confirmation. scienceopen.com

Computational chemistry offers a powerful complementary approach. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including bond lengths, bond angles, vibrational frequencies, and thermochemical data like the enthalpy of formation, with remarkable accuracy when combined with empirical corrections. preprints.orgacs.orgresearchgate.net Molecular dynamics (MD) simulations are emerging as a key tool to understand the behavior of esters like this compound in complex systems, such as cosmetic emulsions. acs.org

Future Research Directions:

Advanced Chromatography: Development of validated GCxGC-MS methods for the comprehensive profiling of this compound and related esters in various products.

High-Resolution Mass Spectrometry: Application of techniques like GC-APCI-QTOF MS for the confident identification of trace-level impurities and degradation products. csic.es

In-situ Monitoring: Exploring the use of spectroscopic techniques for real-time monitoring of the esterification reaction to gain deeper kinetic insights.

Predictive Modeling: Using DFT and other quantum chemical methods to build robust models that can accurately predict the physicochemical properties (e.g., viscosity, volatility, solubility) of this compound and its isomers. jst.go.jp

Formulation Science: Employing MD simulations to predict the self-assembly, partitioning, and interfacial behavior of this compound in cosmetic formulations, aiding in the design of more stable and effective products. acs.org

Expanding the Scope of Structure-Activity Relationship Studies for this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological or functional properties. For this compound, SAR studies are currently limited but hold significant potential, particularly given its use in fragrances and its identification as a component of a trail pheromone in a stingless bee (Trigona recursa).